molecular formula C18H18N2 B1359161 (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Cat. No.: B1359161
M. Wt: 262.3 g/mol
InChI Key: AQQVYYRHEMSRRM-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetonitrile

InChI

InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2/t17-/m1/s1

InChI Key

AQQVYYRHEMSRRM-QGZVFWFLSA-N

Isomeric SMILES

C1CNC[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(R,S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (21 g--see Preparation 6(A)) and phenol (21 g) in 48% aqueous hydrobromic acid (240 ml) was heated under reflux for 2 hours. The mixture was cooled to 0° C. in an ice bath and basified (pH 12) by the slow addition of 50% aqueous sodium hydroxide (280 ml). Methanol (10 ml) was added and the mixture was stirred for 15 minutes then diluted with water (300 ml). The mixture was extracted with dichloromethane (3×200 ml), the combined extracts were dried (MgSO4) and concentrated in vacuo to give an oil. The oil was dissolved in 1:1 hexane/toluene (500 ml) and washed with 0.5 M hydrochloric acid (3×500 ml). The aqueous extracts, together with some oil which separated during the extraction, were basified (pit 12) by the addition of aqueous sodium hydroxide (12 g in 20 ml water) and the mixture was extracted with dichloromethane (3×150 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to give an oil which was purified by column chromatography on silica eluting with dichloromethane containing methanol (0% up to 10%). The product-containing fractions were combined and concentrated in vacuo to give the title compound as a oil, yield 10 g.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
hexane toluene
Quantity
500 mL
Type
solvent
Reaction Step Five

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